5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole
Overview
Description
5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. The general synthetic route can be summarized as follows:
Preparation of Azide Intermediate: The starting material, 3-fluorobenzyl chloride, is reacted with sodium azide to form 3-fluorobenzyl azide.
Cycloaddition Reaction: The azide intermediate is then subjected to a cycloaddition reaction with propargyl chloride in the presence of a copper(I) catalyst, such as copper(I) iodide, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alkoxides replace the chlorine atom.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Products: Formation of azides, amines, or ethers depending on the nucleophile used.
Oxidation Products: Formation of oxidized triazole derivatives.
Reduction Products: Formation of reduced triazole derivatives.
Scientific Research Applications
5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of antimicrobial, antifungal, and anticancer agents.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable triazole linkages.
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules and natural product analogs.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation.
Pathways Involved: The compound can affect various biochemical pathways, such as signal transduction, metabolic pathways, and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoroamphetamine
- 3-Fluoroethamphetamine
- 3-Fluoromethamphetamine
- 3-Fluoromethcathinone
- 3-Fluorophenmetrazine
Uniqueness
5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole is unique due to its triazole ring structure, which imparts distinct chemical and biological properties compared to other 3-fluorophenyl compounds. The presence of the chloromethyl group further enhances its reactivity and potential for diverse chemical modifications.
Properties
IUPAC Name |
5-(chloromethyl)-1-(3-fluorophenyl)triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-5-9-6-12-13-14(9)8-3-1-2-7(11)4-8/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKDZAHOGPQLEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=CN=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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